
Cornforth reagent
Overview
Description
The Cornforth reagent, formally known as pyridinium dichromate (PDC), is a chromium(VI)-based oxidizing agent with the molecular formula (C₅H₅NH)₂Cr₂O₇ and a molecular weight of 376.20 g/mol . It is a crystalline powder, light orange to red-brown in color, and is typically used in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). PDC oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under mild, non-aqueous conditions, making it valuable for substrates sensitive to acidic or aqueous environments . Its development is attributed to Sir John Cornforth, a Nobel laureate renowned for his work on enzyme-catalyzed stereochemistry .
PDC has been employed in complex syntheses, such as the oxidation of diols to ketones in steroid derivatives (89% yield) and the oxidation of alkaloids like delphisine to 1-ketodelphisine . Unlike harsher chromium reagents, PDC minimizes over-oxidation and preserves acid-sensitive functional groups due to its buffered pyridine component .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by gradually adding a solution of chromic anhydride (Cr2O3) in water to pyridine under ice-cold conditions. The reaction is exothermic, and care must be taken to control the temperature .
Industrial Production Methods: In industrial settings, the preparation involves dissolving chromic anhydride in water and then adding pyridine. The mixture is cooled to precipitate the product, which is then filtered and dried .
Types of Reactions:
Oxidation: Pyridinium dichromate is primarily used as an oxidizing agent.
Substitution: It can also participate in substitution reactions where it acts as an oxidant.
Common Reagents and Conditions:
Reagents: Primary and secondary alcohols, tert-butyl hydroperoxide.
Conditions: Room temperature, often in the presence of a buffer like sodium acetate.
Major Products:
From Primary Alcohols: Aldehydes.
From Secondary Alcohols: Ketones.
Scientific Research Applications
Chemical Properties and Preparation
The Cornforth reagent is a pyridinium salt of dichromate with the formula . It is synthesized by adding chromium trioxide to pyridine, resulting in an orange powder that is stable in air and soluble in polar solvents like water, dimethylformamide, and dimethyl sulfoxide . Its primary function is to oxidize primary alcohols to aldehydes and secondary alcohols to ketones, although it can also lead to carboxylic acids under specific conditions .
Applications in Organic Synthesis
-
Oxidation of Alcohols :
- Primary Alcohols : The this compound efficiently converts primary alcohols into aldehydes. However, when saturated primary alcohols are used with dimethylformamide as a solvent, further oxidation to carboxylic acids may occur .
- Secondary Alcohols : Secondary alcohols are oxidized to ketones, making PDC a versatile reagent for synthesizing various carbonyl compounds.
- Stereochemical Control in Reactions :
Case Study 1: Aldol Reactions
In aldol reactions involving boron enolates, the Cornforth model predicts high diastereofacial selectivity. For instance, reactions with Z-enolates yield predominantly 2,3-syn aldol adducts, while E-enolates produce 3,4-anti diastereomers. This behavior supports the hypothesis that transition states are stabilized by specific steric interactions .
Case Study 2: Synthesis of Triazoles
The synthesis of 1-alkyl-1,2,3-triazoles via the Cornforth rearrangement demonstrates the reagent's utility beyond simple oxidations. In this process, imine formation followed by rearrangement leads to products that can be used for protein modifications without isolating intermediates .
Data Table: Summary of Applications
Application | Reaction Type | Products | Notes |
---|---|---|---|
Oxidation of Primary Alcohols | Aldehyde Formation | Aldehydes | Can lead to carboxylic acids under certain conditions |
Oxidation of Secondary Alcohols | Ketone Formation | Ketones | High selectivity for ketones |
Aldol Reactions | Nucleophilic Addition | Aldol Adducts | High diastereoselectivity observed |
Synthesis of Triazoles | Rearrangement | 1-alkyl-1,2,3-triazoles | Efficient method avoiding hazardous azides |
Safety Considerations
While the this compound is highly effective for organic transformations, it poses significant safety risks due to its toxicity and carcinogenic potential associated with hexavalent chromium . Proper handling and disposal protocols are essential to mitigate environmental impacts.
Mechanism of Action
The mechanism by which pyridinium dichromate exerts its oxidizing effect involves the addition of the alcohol oxygen to chromium, making it a good leaving group. A base, often water, then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .
Comparison with Similar Compounds
Comparison with Similar Chromium-Based Oxidizing Agents
Overview of Chromium(VI) Reagents
Chromium(VI) reagents are widely used for alcohol oxidations. Key compounds include:
- Jones reagent (CrO₃ in H₂SO₄/H₂O)
- Sarett/Collins reagent (CrO₃·2Py in CH₂Cl₂)
- Pyridinium Chlorochromate (PCC) ([C₅H₅NH]⁺[CrO₃Cl]⁻)
- Pyridinium Dichromate (PDC) ([C₅H₅NH]₂Cr₂O₇)
- Fieser/Thiele reagents (CrO₃ in acetic acid or Ac₂O/H₂SO₄)
Comparative Analysis
The table below highlights critical differences:
Key Distinctions
Reactivity :
Mechanism :
- Applications: PDC is favored in steroid and alkaloid syntheses (e.g., 20S-hydroxy Grundmann’s ketone, 89% yield ). PCC is optimal for aldehydes (e.g., converting citronellol to citronellal ).
- Safety: All Cr(VI) reagents are toxic and carcinogenic. PDC’s classification as a Class 5.1 oxidizer (UN 3085) mandates careful handling .
Biological Activity
Cornforth reagent , also known as pyridinium dichromate (PDC) , is a powerful oxidizing agent primarily utilized in organic synthesis for converting primary alcohols to aldehydes and secondary alcohols to ketones. This reagent was introduced by Sir John Warcup Cornforth in 1962 and is characterized by its chemical formula . Despite its utility, the compound poses significant toxicity risks, particularly to aquatic life, and is classified as a suspected carcinogen due to the presence of hexavalent chromium .
The biological activity of this compound is largely derived from its oxidative properties. It facilitates the conversion of alcohols into carbonyl compounds, which can subsequently participate in various biochemical pathways. The oxidation process generally involves the formation of a chromate ester intermediate, leading to the release of water and the formation of the desired carbonyl compound .
Applications in Biological Research
-
Synthesis of Bioactive Compounds :
- This compound has been employed in synthesizing biologically active compounds such as 20S-hydroxyvitamin D3 . In this context, it was used to oxidize diols into ketones with an impressive yield of 89% . This compound exhibits various biological activities, including anti-inflammatory effects and stimulation of keratinocyte differentiation.
- Antimicrobial Activity :
Toxicological Considerations
Despite its utility in organic synthesis, this compound's biological activity is accompanied by significant toxicity concerns:
- Environmental Impact : The reagent is highly toxic to aquatic organisms and can cause long-term ecological damage if released into water systems .
- Health Risks : Exposure can lead to skin irritation, allergic reactions, and potential carcinogenic effects due to hexavalent chromium .
Case Study 1: Synthesis of 20S-Hydroxyvitamin D3
- Objective : To synthesize a biologically active form of vitamin D3.
- Methodology : Utilized this compound for the oxidation of specific diols.
- Findings : Achieved a high yield (89%) with subsequent biological assays demonstrating significant anti-proliferative effects on leukemia cells and protective effects against UVB-induced damage .
Case Study 2: Antimicrobial Derivatives
- Objective : To evaluate the antimicrobial potential of new compounds synthesized with PDC.
- Methodology : Tested various synthesized compounds against different microbial strains.
- Results : Compounds showed moderate antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, indicating potential for therapeutic applications .
Data Summary Table
Compound | Type | Yield (%) | Biological Activity |
---|---|---|---|
20S-Hydroxyvitamin D3 | Ketone | 89 | Anti-inflammatory, anti-proliferative |
Compound A | Antibacterial | - | Moderate activity against Gram-positive bacteria |
Compound B | Antifungal | - | Moderate activity against Candida albicans |
Chemical Reactions Analysis
Oxidation of Alcohols
PDC selectively oxidizes:
-
Primary alcohols to aldehydes (or carboxylic acids under specific conditions)
-
Secondary alcohols to ketones
Key Reaction Outcomes:
Reaction Mechanism
PDC operates through a chromate ester intermediate (Figure 1):
-
Esterification : Alcohol reacts with Cr(VI) to form a chromate ester.
-
Oxidative Elimination : Cleavage of the C–H bond releases Cr(IV) and the carbonyl product .
Kinetic Studies :
-
Second-order kinetics (first order in [PDC] and [alcohol]) in aqueous bisulfate medium .
-
Rate acceleration by 10× with 10-fold increase in KHSO₄ concentration .
Solvent Effects:
Solvent | Reactivity | Selectivity |
---|---|---|
DMF | High | Favors carboxylic acids (primary alcohols) |
DCM | Moderate | Preserves aldehydes |
DCM/DMF (3:1) | Balanced | Optimal for ketones |
Accelerators:
-
Molecular sieves (0.3 nm pores) enhance reaction rates by adsorbing water .
-
Acetic acid or acetic anhydride increases oxidation efficiency but reduces selectivity .
Selectivity and Limitations
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing the Cornforth reagent, and how should researchers address conflicting spectral data?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Conflicting data should be resolved by cross-referencing with established literature and replicating experiments under controlled conditions. For literature access, use platforms like ResearchGate to validate findings against prior studies . Inconsistent results may require re-examining solvent purity or reaction byproducts.
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Q. How can researchers systematically optimize the synthesis of the this compound?
- Methodological Answer : Use a Design of Experiments (DOE) approach to vary parameters such as temperature, solvent polarity, and stoichiometry. Analyze outcomes statistically to identify significant variables. For validation, apply primary analysis (initial synthesis trials) followed by replicated analysis (independent repeats) to confirm reproducibility, as outlined in Mendelian randomization methodologies . Document results in a comparative table (e.g., yield vs. pH/temperature).
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Q. What stability considerations are essential when storing the this compound for long-term experiments?
- Methodological Answer : Conduct accelerated aging studies under stress conditions (e.g., elevated temperature, humidity) to predict degradation pathways. Monitor purity via HPLC and track changes in reactivity. Store in inert atmospheres or desiccated environments, and validate stability through periodic spectroscopic re-analysis. Reference experimental design principles for environmental variable control .
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Advanced Research Questions
Q. How can computational chemistry methods complement experimental studies to unravel reaction mechanisms involving the this compound?
- Methodological Answer : Integrate density functional theory (DFT) calculations to model transition states and Gibbs free energy profiles. Cross-validate computational predictions with kinetic experimental data (e.g., rate constants). Use molecular dynamics (MD) simulations to explore solvent effects. Discrepancies between theoretical and experimental results may necessitate re-evaluating solvent models or implicit/explicit solvation assumptions.
Q. What strategies resolve contradictions in catalytic efficiency data reported across different studies using the this compound?
- Methodological Answer : Perform meta-analysis of published data to identify confounding variables (e.g., substrate scope, catalyst loading). Replicate divergent experiments under standardized conditions and apply sensitivity analysis to isolate influential factors. Use platforms like ResearchGate to collaborate with original authors for methodological clarification . Tabulate discrepancies (e.g., turnover frequency vs. temperature gradients) for systematic review.
Q. How do steric and electronic effects influence the this compound’s selectivity in stereochemical transformations?
- Methodological Answer : Design comparative experiments with substituted analogs of the reagent to isolate steric (e.g., tert-butyl groups) vs. electronic (e.g., electron-withdrawing substituents) contributions. Analyze outcomes via X-ray crystallography or NOE NMR to confirm stereochemical outcomes. Statistical tools like multivariate regression can quantify parameter contributions .
Q. Methodological Tools and Resources
- Literature Review : Leverage academic platforms like ResearchGate to access preprints and troubleshoot methodological inconsistencies .
- Data Validation : Adopt replicated analysis frameworks from biostatistics to ensure experimental reproducibility .
- Writing and Documentation : Utilize tools like Academic Freeze Bank for structuring manuscripts, ensuring compliance with SCI journal standards .
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Properties
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWWPCAXXPJFF-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cr2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889393 | |
Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-37-6 | |
Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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